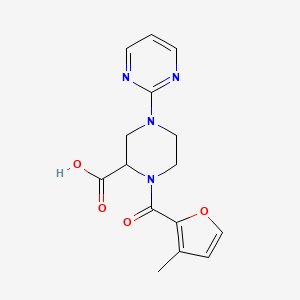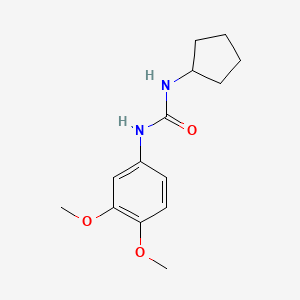![molecular formula C19H25N3O2 B5375803 [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol](/img/structure/B5375803.png)
[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol, also known as MPMP, is a chemical compound that has been recently studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol is not fully understood. However, it is believed that this compound exerts its neuroprotective effects through the activation of various signaling pathways in the brain. [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol has been shown to increase the levels of various neuroprotective proteins, such as BDNF and GDNF, which are involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol in lab experiments is its neuroprotective effects. This compound has been shown to protect neurons from various types of damage, such as oxidative stress and inflammation. However, one of the limitations of using [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential applications of [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol in the treatment of various diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol and its biochemical and physiological effects.
Métodos De Síntesis
[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The synthesis method involves the reaction of 6-methoxypyrimidin-4-amine with 2-methylbenzylamine to form the corresponding piperidine derivative. This intermediate product is then treated with formaldehyde and reduced to the final product, [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol.
Aplicaciones Científicas De Investigación
[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is neuroscience, where [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol has been shown to have neuroprotective effects. This compound has also been studied for its potential applications in pharmacology, where it has shown promise as a potential drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
[1-(6-methoxypyrimidin-4-yl)-3-[(2-methylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-6-3-4-7-16(15)11-19(13-23)8-5-9-22(12-19)17-10-18(24-2)21-14-20-17/h3-4,6-7,10,14,23H,5,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMYJNFTLAEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)C3=CC(=NC=N3)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5375727.png)
![1-[(1-benzyl-1H-tetrazol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5375730.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5375733.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5375734.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(3,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5375735.png)


![N-(3,5-dimethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5375750.png)
![1-[(3,4-dimethylphenoxy)acetyl]azocane](/img/structure/B5375757.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5375765.png)
![3-methyl-8-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5375768.png)
![N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide](/img/structure/B5375787.png)
![N-(3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5375795.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(2-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5375816.png)